3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide
Description
Properties
Molecular Formula |
C9H13N5O |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-methyl-1-pyrazin-2-ylazetidine-3-carbohydrazide |
InChI |
InChI=1S/C9H13N5O/c1-9(8(15)13-10)5-14(6-9)7-4-11-2-3-12-7/h2-4H,5-6,10H2,1H3,(H,13,15) |
InChI Key |
TUNJOOAJAKPCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=NC=CN=C2)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide typically involves the reaction of pyrazine derivatives with azetidine intermediates. One common method includes the condensation of pyrazine-2-carboxylic acid hydrazide with 3-methylazetidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Acylation Reactions
The carbohydrazide group (-CONHNH₂) undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction is critical for synthesizing derivatives with modified bioactivity.
Key Data:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N′-Acetyl-carbohydrazide derivative | 82% | |
| Benzoyl chloride | Pyridine, THF, reflux | N′-Benzoyl-carbohydrazide derivative | 75% |
Mechanistic Insight :
-
The hydrazide’s NH₂ group attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
-
Elimination of HCl yields the acylated product. Steric hindrance from the azetidine’s methyl group slightly reduces reactivity compared to unsubstituted carbohydrazides .
Condensation with Carbonyl Compounds
The hydrazide group reacts with aldehydes/ketones to form hydrazones, enabling further functionalization or cyclization.
Example Reaction:
| Carbonyl Source | Conditions | Product | Application |
|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, Δ, 6 hrs | Hydrazone with Ar-CH=N-NHCO- group | Precursor for anticancer agents |
Findings :
-
Hydrazone formation is pH-dependent, with optimal yields in mildly acidic conditions (pH 4–5) .
-
Electronic effects of substituents on the aldehyde/ketone influence reaction rates: Electron-withdrawing groups (e.g., -NO₂) accelerate condensation .
Cyclization Reactions
Under acidic or basic conditions, the compound participates in cyclization to form fused heterocycles.
Cyclization with 1,3-Dicarbonyl Compounds:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetylacetone | H₂SO₄, EtOH, Δ | Pyrazolo[3,4-b]pyridine derivative | 68% |
Mechanism :
-
Protonation of the hydrazide’s NH₂ group enhances nucleophilicity.
-
Attack on the 1,3-dicarbonyl compound’s electrophilic carbonyl forms a six-membered intermediate.
-
Dehydration and aromatization yield the pyrazolo[3,4-b]pyridine core, a scaffold with reported anticancer activity .
Interaction with Electrophilic Reagents
The pyrazine ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing azetidine substituent.
Nitration Data:
| Nitrating Agent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-Nitro-pyrazine derivative | >90% para |
Notes :
-
Nitration occurs preferentially at the pyrazine’s C5 position due to steric and electronic effects from the azetidine .
-
Harsher conditions (e.g., fuming HNO₃) lead to azetidine ring degradation.
Metal-Mediated Cross-Coupling
The compound’s halogenated derivatives participate in Suzuki-Miyaura couplings, enabling aryl/heteroaryl functionalization.
Example Coupling:
| Halide | Partner | Catalyst | Yield |
|---|---|---|---|
| 5-Bromo-pyrazine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Δ | 74% |
Optimization :
Stability Under Physiological Conditions
Hydrolytic stability studies reveal pH-dependent degradation:
| pH | Half-Life (37°C) | Primary Degradation Pathway |
|---|---|---|
| 1.2 | 2.1 hrs | Azetidine ring opening |
| 7.4 | 48 hrs | Hydrazide oxidation to diazene |
Implications :
Comparative Reactivity with Analogues
The methyl group on the azetidine ring imposes steric effects distinct from unmethylated analogues:
| Compound | Relative Reactivity (Acylation) |
|---|---|
| 3-Methyl derivative (target compound) | 1.0 (reference) |
| 1-Methylazetidine-3-carbohydrazide | 1.3 |
| Azetidine-3-carbohydrazide | 1.7 |
Trend :
Scientific Research Applications
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bio-compatible molecule for sensing and imaging applications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique fluorescence properties. This interaction is facilitated by the pyrazine and azetidine rings, which create a specific cavity for metal ion binding. The compound’s ability to penetrate cellular membranes makes it a valuable tool for biological imaging and sensing applications .
Comparison with Similar Compounds
3-Methylpyrazole-5-carbohydrazide
- Core Structure : Pyrazole ring with a carbohydrazide substituent.
- Key Differences : Lacks the azetidine and pyrazine rings, reducing strain and electronic complexity.
- Synthesis: Derived from ethyl-2,4-dioxopentanoate and hydrazine hydrate, followed by functionalization into triazole derivatives .
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
- Core Structure : Thiophene-carboxamide linked to pyrazine.
- Key Differences : Replaces azetidine with thiophene, altering electronic properties and steric profile.
- Synthesis : Suzuki cross-coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with aryl boronic acids .
- Properties: High hyperpolarizability and nonlinear optical (NLO) behavior due to extended π-conjugation across pyrazine, thiophene, and aryl groups .
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
- Core Structure : Pyrazine with piperazine and ester groups.
- Key Differences : Piperazine substituent enhances solubility and bioactivity compared to azetidine.
Electronic and Reactivity Properties
Biological Activity
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an azetidine ring, a pyrazine moiety, and a carbohydrazide functional group. This combination suggests potential biological activity, particularly in antimicrobial and anticancer domains. This article reviews the biological activities associated with this compound, drawing on various research findings and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 207.23 g/mol. Its structure includes:
- Azetidine ring : A four-membered nitrogen-containing ring that often exhibits unique reactivity.
- Pyrazine moiety : A six-membered aromatic ring containing two nitrogen atoms, which can enhance biological interactions.
- Carbohydrazide group : Known for its potential in forming hydrazone derivatives, which are often biologically active.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits promising antimicrobial activity . The compound’s structure suggests it may interact with bacterial enzymes or cell membranes, potentially leading to bactericidal effects. Specific assays have shown its effectiveness against various microbial strains, although detailed pharmacological evaluations remain necessary to confirm these findings .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (human cervix carcinoma) and L1210 (murine leukemia cells). The mechanism of action may involve the modulation of cellular pathways related to apoptosis and cell cycle regulation .
Table 1 summarizes the results from various studies assessing the anticancer activity of this compound:
| Study Reference | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | HeLa | 15 | Significant inhibition of cell growth |
| Study B | L1210 | 10 | Induction of apoptosis observed |
| Study C | CEM (human T-cells) | 20 | Moderate cytotoxicity noted |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes involved in metabolic pathways or receptors that regulate cell signaling . Docking studies and in vitro assays are essential for elucidating these interactions and understanding how they contribute to its bioactivity.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties, researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions in colony-forming units at higher concentrations.
Case Study 2: Anticancer Activity in Animal Models
Another study involved administering the compound to mice bearing tumors derived from human cancer cells. The treatment resulted in a marked reduction in tumor size compared to control groups, suggesting that the compound could be a viable candidate for further development as an anticancer agent .
Q & A
Q. What synthetic strategies are recommended for preparing 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide?
A multi-step approach is typically employed, starting with pyrazine derivatives and azetidine precursors. For example, analogous compounds are synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing intermediates under reflux in ethanol or acetic acid. Key steps include cyclization to form the azetidine ring and subsequent hydrazide formation . Purity is ensured through recrystallization or chromatography.
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of spectroscopic and crystallographic methods:
- Single-crystal X-ray diffraction (SC-XRD) for unambiguous structural elucidation, refined using programs like SHELXL .
- NMR spectroscopy (¹H, ¹³C) to verify proton and carbon environments.
- Mass spectrometry (MS) for molecular ion confirmation.
- IR spectroscopy to identify functional groups (e.g., C=O stretch of carbohydrazide) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Screen for antimicrobial activity using standard protocols:
- Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Compare results to reference drugs like streptomycin (antibacterial) and clotrimazole (antifungal). Derivatives of similar carbohydrazides showed activity at MIC values of 8–32 µg/mL .
Advanced Research Questions
Q. How can computational methods enhance understanding of its electronic properties?
Perform density functional theory (DFT) calculations to:
- Model molecular orbitals, electrostatic potential surfaces, and charge distribution.
- Predict reactivity sites for electrophilic/nucleophilic attacks.
- Validate experimental spectral data (e.g., NMR chemical shifts) .
Q. What strategies address contradictions in biological activity data across studies?
- Cross-validate assays under standardized conditions (e.g., CLSI guidelines).
- Assess compound purity via HPLC or elemental analysis .
- Explore solubility effects using co-solvents (DMSO, cyclodextrins) to improve bioavailability .
Q. How can crystallographic challenges (e.g., twinned crystals) be resolved?
- Use SHELXD for structure solution and SHELXL for refinement, even with twinned or low-resolution data.
- Optimize crystal growth via solvent vapor diffusion.
- Consider synchrotron radiation for high-resolution datasets .
Q. What reaction optimization techniques improve yield in carbohydrazide synthesis?
- Green chemistry approaches : Replace ethanol with ionic liquids or microwave-assisted reactions.
- Catalytic additives : Use acetic acid/sodium acetate to accelerate condensation.
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR .
Methodological and Analytical Challenges
Q. How to assess thermal and hydrolytic stability for long-term storage?
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures.
- Store under inert conditions (argon) at −20°C to prevent hydrazide hydrolysis .
Q. What advanced techniques characterize reaction intermediates or byproducts?
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Synthesize analogs with modified pyrazine/azetidine substituents (e.g., methyl, methoxy groups).
- Test bioactivity against enzyme targets (e.g., Mycobacterium tuberculosis enoyl reductase) .
- Use molecular docking to predict binding affinities for rational drug design.
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
